4-Ethyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid
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Overview
Description
4-Ethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is an organic compound with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol . This compound is characterized by a fused ring system consisting of a furan and a pyrrole ring, with an ethyl group at the 4-position and a carboxylic acid group at the 5-position . It is a white to light yellow crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide .
Preparation Methods
The synthesis of 4-ethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the Hemetsberger-Knittel reaction, which includes the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, followed by Knoevenagel condensation and thermolysis to promote intramolecular cyclocondensation . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-Ethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Scientific Research Applications
4-Ethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-ethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Ethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be compared with other similar compounds, such as:
2-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid: This compound has a methyl group instead of an ethyl group at the 4-position, which can affect its chemical reactivity and biological activity.
4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxamide: This compound contains a thieno ring instead of a furan ring, which can lead to different chemical and biological properties.
Indole derivatives: Indole-based compounds share some structural similarities with furo[3,2-b]pyrrole compounds and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-ethylfuro[3,2-b]pyrrole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-10-6-3-4-13-8(6)5-7(10)9(11)12/h3-5H,2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBYXSDFHASHHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C1C(=O)O)OC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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